5-(cyclopentylmethoxy)pyridazin-3(2H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(cyclopentylmethoxy)-1H-pyridazin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c13-10-5-9(6-11-12-10)14-7-8-3-1-2-4-8/h5-6,8H,1-4,7H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZFMHZQLJOBRIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)COC2=CC(=O)NN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Identity and Research Context of 5 Cyclopentylmethoxy Pyridazin 3 2h One
Contextual Overview in Academic Chemical Sciences
The pyridazinone nucleus is recognized as a "wonder nucleus" or a privileged scaffold in medicinal chemistry due to the wide array of pharmacological activities its derivatives have been shown to possess. scispace.comresearchgate.net Compounds incorporating the pyridazin-3(2H)-one structure have demonstrated a broad spectrum of biological effects, including cardiovascular, anti-inflammatory, analgesic, anticancer, and antimicrobial properties. scispace.comresearchgate.netnih.gov
The versatility of the pyridazinone ring allows for functionalization at various positions, enabling chemists to modulate the biological and physicochemical properties of the resulting molecules. researchgate.net This has led to the development of numerous pyridazinone-containing drugs, such as pimobendan (B44444) and levosimendan, which are used as cardiotonic agents. The interest in this scaffold stems from the presence of two adjacent nitrogen atoms and a keto group, which can participate in hydrogen bonding and other molecular interactions, crucial for binding to biological targets. researchgate.net
Research into pyridazinone derivatives is a dynamic field, with ongoing efforts to discover new therapeutic agents. nih.govnih.gov For instance, different substitutions on the pyridazinone core have led to the identification of potent and selective inhibitors of enzymes like cyclooxygenase-2 (COX-2), which are targets for anti-inflammatory drugs. The cyclopentylmethoxy group in 5-(cyclopentylmethoxy)pyridazin-3(2H)-one represents an ether linkage at the C5 position, a common strategy to enhance lipophilicity and potentially influence receptor binding and pharmacokinetic properties. The exploration of various alkoxy derivatives at this position is an active area of research.
Historical Perspective of Pyridazinone Core Research
The investigation of pyridazine (B1198779) derivatives dates back to the late 19th century, with significant attention to their chemistry beginning in the early to mid-20th century. researchgate.net The synthesis of the pyridazin-3(2H)-one core was first accomplished by Fischer and his colleagues. researchgate.netresearchgate.net Early research focused on the fundamental reactivity and synthesis of the pyridazinone ring system. A key synthetic route involves the cyclocondensation of γ-keto acids with hydrazine (B178648) hydrate. nih.gov
Initially, the pharmacological potential of pyridazinones was not the primary focus. However, over the decades, the pyridazinone scaffold gained prominence as researchers began to uncover its diverse biological activities. This led to a surge in the synthesis and screening of a vast library of pyridazinone derivatives. scispace.comresearchgate.net These studies have established the pyridazinone core as a critical pharmacophore.
The development of pyridazinone-based drugs for cardiovascular diseases marked a significant milestone in the history of this compound class. nih.gov Subsequently, their potential in other therapeutic areas, such as inflammation and oncology, has been and continues to be extensively explored. scispace.comnih.gov The ongoing research into pyridazinone derivatives highlights the enduring importance of this heterocyclic system in the quest for new and improved therapeutic agents. nih.govnih.gov
Structural Elucidation and Nomenclatural Considerations
The structure of pyridazin-3(2H)-one and its derivatives is characterized by a six-membered ring containing two adjacent nitrogen atoms and a carbonyl group. A key feature of the pyridazin-3(2H)-one system is the existence of keto-enol tautomerism. researchgate.netmdpi.com The molecule can exist in the 3(2H)-pyridazinone (lactam) form or the 3-hydroxypyridazine (lactim) form. Spectroscopic studies, including IR and NMR, as well as X-ray diffraction analysis, have unambiguously confirmed that in both solution and the solid phase, the lactam form is predominant. mdpi.com
The nomenclature of these compounds follows the standard IUPAC rules for heterocyclic systems. For the title compound, "this compound", the numbering of the pyridazine ring begins at one of the nitrogen atoms and proceeds around the ring. The "(2H)" indicates that the nitrogen at position 2 bears a hydrogen atom, which is consistent with the lactam form. The "3-one" specifies the position of the carbonyl group. The substituent "cyclopentylmethoxy" is located at position 5 of the ring.
Synthetic Methodologies and Chemical Transformations
Precursor Synthesis and Intermediate Chemistry
The synthesis of 5-(cyclopentylmethoxy)pyridazin-3(2H)-one relies on the availability of key precursors and the strategic management of reactive intermediates. A pivotal intermediate in many synthetic routes is a halogenated pyridazine (B1198779), which serves as a versatile handle for introducing the desired cyclopentylmethoxy group.
A common precursor for many pyridazinone syntheses is a γ-keto acid, which can be cyclized with hydrazine (B178648) hydrate. scispace.com In the context of this compound, a hypothetical γ-keto acid precursor would be 4-formyl-4-(cyclopentylmethoxy)butanoic acid. However, a more frequently employed strategy in modern organic synthesis involves the use of readily available, functionalized heterocyclic building blocks.
One such critical intermediate is 3-chloro-5-(cyclopentylmethoxy)pyridazine . The commercial availability of this compound (CAS No. 1346691-30-2) provides a convenient starting point for the synthesis of the target molecule. bldpharm.comlookchem.com The synthesis of this chloro-intermediate itself would likely involve the chlorination of the corresponding pyridazin-3(2H)-one. A standard and effective method for this transformation is the treatment of the pyridazinone with phosphorus oxychloride (POCl₃). nih.govprepchem.com This reaction converts the hydroxyl group of the lactam tautomer into a chloro group, yielding the 3-chloropyridazine (B74176) derivative.
The cyclopentylmethoxy moiety is typically introduced via a Williamson ether synthesis, where a hydroxylated pyridazinone precursor is reacted with a cyclopentylmethyl halide (e.g., cyclopentylmethyl bromide) in the presence of a base. Alternatively, and more directly related to the available intermediate, the synthesis can proceed from 3,5-dichloropyridazine. One of the chlorine atoms can be selectively displaced by cyclopentylmethoxide, which is generated in situ from cyclopentylmethanol and a strong base like sodium hydride. The remaining chlorine at the 3-position can then be hydrolyzed to the pyridazinone under acidic or basic conditions.
Total Synthesis Pathways of this compound
The total synthesis of this compound can be approached through several established and optimized routes.
Established Synthetic Routes and Reaction Conditions
A primary and well-established route for the formation of the pyridazin-3(2H)-one ring system involves the condensation of a suitable γ-ketoacid or its equivalent with hydrazine (H₂NNH₂). scispace.com For the target molecule, this would conceptually start from a precursor like mucochloric acid (3,4-dichloro-5-hydroxyfuran-2(5H)-one) or a related derivative.
A more practical and commonly employed pathway, given the availability of the chlorinated intermediate, is the hydrolysis of 3-chloro-5-(cyclopentylmethoxy)pyridazine . This transformation can be achieved under various conditions, typically involving heating in the presence of an acid (like hydrochloric acid) or a base (like sodium hydroxide). The choice of conditions can influence the yield and purity of the final product.
Table 1: Established Synthetic Route from 3-chloropyridazine Intermediate
| Step | Reactant(s) | Reagent(s) and Conditions | Product |
| 1 | 3,5-Dichloropyridazine | Cyclopentylmethanol, NaH, THF | 3-Chloro-5-(cyclopentylmethoxy)pyridazine |
| 2 | 3-Chloro-5-(cyclopentylmethoxy)pyridazine | HCl (aq), Heat or NaOH (aq), Heat | This compound |
This table presents a plausible and established synthetic sequence based on fundamental heterocyclic chemistry principles.
Novel Methodologies and Process Optimization
Recent advancements in synthetic organic chemistry have led to the development of more efficient and environmentally benign methods for the synthesis of heterocyclic compounds. While specific novel methodologies for this compound are not extensively documented in the public domain, general trends in pyridazinone synthesis can be extrapolated.
One area of innovation is the use of microwave-assisted organic synthesis (MAOS). This technique can significantly reduce reaction times and improve yields for reactions such as the cyclization of γ-keto acids with hydrazine or the hydrolysis of chloropyridazines.
Another approach involves palladium-catalyzed cross-coupling reactions. For instance, a 5-halopyridazin-3(2H)-one could be coupled with cyclopentylmethanol using a suitable palladium catalyst and ligand system. This would offer a direct method for the introduction of the cyclopentylmethoxy group.
Process optimization for the established routes would focus on factors such as solvent choice, reaction temperature, and purification methods to maximize yield and minimize the formation of byproducts. For example, in the hydrolysis of the chloro-intermediate, careful control of pH and temperature is crucial to prevent degradation of the pyridazinone ring.
Derivatization and Analog Synthesis Strategies
The synthesis of analogs of this compound is a key aspect of exploring its chemical space and potential applications. Derivatization can be targeted at either the cyclopentylmethoxy moiety or the pyridazinone ring system.
Modification of the Cyclopentylmethoxy Moiety
The cyclopentylmethoxy group offers several opportunities for modification. Analogs can be synthesized by starting with different substituted cyclopentylmethanols in the initial ether synthesis. For example, using (1-methylcyclopentyl)methanol (B1281623) would yield the corresponding analog with a methylated cyclopentyl ring.
Furthermore, the ether linkage itself can be replaced with other functional groups. For instance, a thioether analog could be prepared by reacting a 5-chloropyridazin-3(2H)-one with cyclopentylmethanethiol.
Table 2: Examples of Cyclopentylmethoxy Moiety Modifications
| Starting Material | Modifying Reagent | Resulting Moiety |
| 3,5-Dichloropyridazine | Cyclohexylmethanol | Cyclohexylmethoxy |
| 3,5-Dichloropyridazine | (Tetrahydrofuran-2-yl)methanol | (Tetrahydrofuran-2-yl)methoxy |
| 5-Chloro-pyridazin-3(2H)-one | Cyclopentylmethanethiol | Cyclopentylmethylthio |
Substituent Effects on the Pyridazinone Ring System
The pyridazinone ring is amenable to a variety of chemical transformations, allowing for the introduction of different substituents which can significantly influence the molecule's properties. The electronic nature of substituents on the pyridazinone ring can affect its reactivity and biological activity.
Alkylation or arylation at the N-2 position is a common derivatization strategy. nih.gov This can be achieved by reacting this compound with an alkyl halide or aryl halide in the presence of a base. For example, reaction with methyl iodide would yield 2-methyl-5-(cyclopentylmethoxy)pyridazin-3(2H)-one.
Substitution at the C-4 and C-6 positions of the pyridazinone ring can also be explored. For instance, halogenation at the C-4 position could be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). The resulting 4-halo derivative can then serve as a precursor for further functionalization through cross-coupling reactions. The introduction of substituents at these positions can have a profound impact on the electronic distribution within the heterocyclic ring.
3 Stereochemical Aspects in Synthesis
The synthesis of this compound presents interesting stereochemical considerations, primarily centered around the chirality of the cyclopentylmethoxy side chain. The cyclopentyl ring itself can contain one or more stereocenters, leading to the possibility of enantiomers and diastereomers of the final compound. The development of stereoselective synthetic routes is crucial for the preparation of specific stereoisomers, which may exhibit distinct biological activities.
Stereochemical control in the synthesis of this molecule can be approached through several strategic methodologies. These strategies generally fall into two main categories: the use of a chiral pool, where a readily available enantiomerically pure starting material is elaborated into the target molecule, or the application of asymmetric synthesis, where a chiral catalyst or auxiliary is used to induce stereoselectivity in a key bond-forming reaction.
A common approach involves the use of a chiral building block that already contains the desired stereochemistry of the cyclopentyl moiety. For instance, the synthesis can commence from an enantiomerically pure cyclopentylmethanol derivative. The preparation of such chiral cyclopentane (B165970) derivatives has been a subject of considerable research. Methods for obtaining chiral cyclopentenes and their derivatives in single enantiomer form, which are valuable precursors, have been described. These methods often involve enzymatic resolutions or asymmetric catalytic reactions to establish the key stereocenters on the cyclopentane ring. Once the chiral cyclopentylmethanol is obtained, it can be converted to a suitable electrophile, such as a cyclopentylmethyl halide or tosylate, and subsequently used to alkylate the pyridazinone core at the 5-position via a nucleophilic substitution reaction.
Furthermore, the synthesis of the pyridazinone ring itself can be a point for stereochemical control, particularly in related dihydropyridazinone systems where a stereocenter can be created on the heterocyclic ring. N-heterocyclic carbene (NHC)-catalyzed oxidative annulation reactions have been successfully employed for the highly enantioselective synthesis of chiral 4,5-dihydropyridazin-3-one derivatives. Although the target molecule is a pyridazin-3(2H)-one and not a dihydropyridazinone, these advanced catalytic methods highlight the potential for developing novel asymmetric syntheses for a broad range of pyridazinone-based compounds.
The following table summarizes potential chiral precursors and the synthetic strategies that could be employed to control the stereochemistry of this compound.
| Chiral Precursor/Strategy | Description | Potential Application in Synthesis |
| (R)- or (S)-Cyclopentylmethanol | An enantiomerically pure alcohol that serves as the source of chirality for the cyclopentylmethoxy group. | Can be converted to a leaving group (e.g., tosylate, bromide) and used to alkylate a suitable pyridazinone precursor at the 5-position. |
| Chiral Cyclopentene Derivatives | Versatile starting materials for the synthesis of various functionalized and enantiomerically pure cyclopentane derivatives, including chiral cyclopentylmethanols. | Can be transformed through a series of stereocontrolled reactions into the required chiral cyclopentylmethoxy side chain. |
| Asymmetric Hydrogenation | Catalytic hydrogenation of a prochiral precursor using a chiral catalyst to create one or more stereocenters with high enantioselectivity. | Could be applied to a precursor containing a double bond in the cyclopentyl ring to set the desired stereochemistry. |
| Enzymatic Resolution | Use of enzymes to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the two enantiomers. | Can be used to resolve a racemic mixture of cyclopentylmethanol or a related precursor. |
Molecular and Cellular Mechanisms of Action
Identification of Molecular Targets and Binding Interactions
Detailed studies identifying the specific molecular targets and characterizing the binding interactions of 5-(cyclopentylmethoxy)pyridazin-3(2H)-one are not present in the reviewed scientific literature.
No specific in vitro or ex vivo receptor binding studies for this compound were found. Research on other pyridazinone-based compounds has explored their affinity for various receptors, but these findings cannot be directly extrapolated to the compound . For instance, certain arylpiperazine derivatives containing a pyridazinone core have been evaluated for their binding affinity to serotonin (B10506) receptors. mdpi.com Similarly, analogues of other compounds have been assessed for their interaction with sigma receptors. nih.gov However, without specific experimental data, the receptor binding profile of this compound remains unknown.
There is a lack of published data on the enzyme inhibition kinetics of this compound. The pyridazinone scaffold is present in compounds that have been investigated as inhibitors of various enzymes, such as phosphodiesterases (PDEs), monoamine oxidases (MAOs), and hematopoietic progenitor kinase 1 (HPK1). nih.govresearchgate.netnih.gov For example, some pyridazinobenzylpiperidine derivatives have shown potent and selective inhibition of MAO-B. researchgate.net However, no such kinetic data, including IC50 or Ki values, are available for this compound.
Detailed protein-ligand interaction analyses, such as those derived from X-ray crystallography or computational docking studies, for this compound are not described in the literature. While docking studies have been performed for other pyridazinone derivatives to understand their binding modes with targets like EGFR and VEGFR-2, this information is not available for the specific compound of interest. ebyu.edu.tr
Intracellular Signaling Pathway Modulation
The effects of this compound on intracellular signaling pathways have not been elucidated in the available research.
No studies utilizing downstream effectors or reporter gene assays to investigate the signaling pathways modulated by this compound could be identified. Research on other, structurally distinct compounds has employed such assays to probe pathways like Wnt and Hedgehog signaling, but these are not related to the compound . mdpi.com
Comprehensive transcriptomic or proteomic profiling to understand the global cellular response to this compound has not been reported. While chemical proteomics has been used to identify the targets of other classes of compounds like oxadiazolones in bacteria, similar studies for this compound in relevant cellular models are absent from the literature. nih.gov
Structure-Mechanism Relationships at the Atomic Level
A thorough understanding of a compound's mechanism of action at the atomic level is crucial for rational drug design and optimization. This is typically achieved through a combination of experimental techniques that probe the direct interaction between the compound and its biological target.
Site-Directed Mutagenesis Studies of Target Proteins
Site-directed mutagenesis is a powerful molecular biology technique used to introduce specific changes to the amino acid sequence of a target protein. By altering key residues within a protein's binding pocket or allosteric sites and then evaluating the impact on the compound's binding affinity or functional activity, researchers can identify the critical amino acids involved in the interaction.
Currently, there are no publicly available site-directed mutagenesis studies that identify a specific biological target for this compound or detail its binding site at the amino acid level.
Biophysical Characterization of Target Engagement
Biophysical techniques provide quantitative data on the direct binding of a compound to its target protein. These methods can measure the affinity, kinetics, and thermodynamics of the interaction, offering a detailed picture of target engagement. Common techniques include Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Nuclear Magnetic Resonance (NMR) spectroscopy.
As the biological target(s) of this compound have not been publicly disclosed, there is no available biophysical data characterizing its target engagement.
Preclinical Pharmacological and Biological Activity Investigations
In Vitro Pharmacological Characterization in Cell-Based Assays
Cell Viability and Proliferation Studies (non-therapeutic context)
No studies were identified that investigated the effect of 5-(cyclopentylmethoxy)pyridazin-3(2H)-one on cell viability or proliferation in non-therapeutic contexts.
Functional Assays in Isolated Cell Systems
There is no available data from functional assays in isolated cell systems to characterize the activity of this compound.
Target-Specific Cellular Activity
Information regarding the target-specific cellular activity of this compound is not available in the scientific literature.
In Vivo Biological Activity in Non-Human Models
Pharmacological Efficacy in Animal Models (excluding disease treatment/human relevance)
No studies were found that report on the pharmacological efficacy of this compound in animal models for non-therapeutic purposes.
Organ-Specific Biological Responses in Preclinical Systems
There is no published research on the organ-specific biological responses to this compound in any preclinical systems.
Comparative Activity of Structural Analogs
The pyridazinone nucleus is a key component of many cardiovascular drugs. jchemrev.com Research has shown that substitutions on the pyridazinone ring are critical for vasorelaxant and other cardiovascular activities.
A study on a series of 6-fluoroarylpyridazinone derivatives highlighted the importance of substituents at the 2-position for vasorelaxant activity. While this study did not explore variations at the 5-position directly, it established that the pyridazinone core is a valid scaffold for potent vasorelaxant agents. For instance, compound 5a in their series demonstrated approximately twice the vasorelaxant activity of prazosin, a known alpha-1 blocker. eurekaselect.com
Another study investigating novel pyridazin-3-one derivatives for their vasorelaxant effects found that replacing the phthalazine (B143731) ring of hydralazine (B1673433) with a pyridazin-3-one moiety generally increased activity. nih.gov The substituents at the 6-position and the side chain at the 2-position significantly impacted the potency. For example, compounds with a nitro-substituted phenyl ring at position 6 showed superior activity. nih.gov Although this study does not provide a direct comparison for 5-alkoxy substituents, it underscores the sensitivity of the pyridazinone system to structural modifications.
The following table summarizes the vasorelaxant activity of some pyridazinone analogs, demonstrating the influence of substitution patterns on potency.
| Compound | Key Structural Features | Activity (EC₅₀ in µM) | Reference |
| 4f | 6-(p-nitrophenyl), 2-(ethylthiosemicarbazide) | 0.0136 | nih.gov |
| 4h | 6-(p-nitrophenyl), 2-(cyclohexylthiosemicarbazide) | 0.0117 | nih.gov |
| 5d | 6-(p-nitrophenyl), 2-(mercaptotriazole) | 0.0053 | nih.gov |
| 5e | 6-(p-nitrophenyl), 2-(mercaptotriazole) | 0.0025 | nih.gov |
| Prazosin | (Reference) | 0.487 (IC₅₀) | eurekaselect.com |
| Hydralazine | (Reference) | 18.2100 | nih.gov |
This table showcases the potent vasorelaxant activity of certain pyridazinone derivatives compared to reference standards. The low EC₅₀ values indicate high potency.
The pyridazinone scaffold is a recognized platform for the development of novel anti-inflammatory agents. nih.gov Various derivatives have been shown to inhibit key inflammatory mediators and pathways.
A library of pyridazinones and related structures was screened for their ability to inhibit lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity. This screening identified 48 compounds with anti-inflammatory properties, indicating the potential of the pyridazinone core in modulating inflammatory responses. nih.gov Some pyridazinone derivatives have been reported to act as inhibitors of cyclooxygenase-2 (COX-2), phosphodiesterase type 4 (PDE4), and other targets involved in inflammation. nih.gov
While specific data on the anti-inflammatory profile of this compound is not available, research on other substituted pyridazinones suggests that the nature of the substituent at the 5-position can influence anti-inflammatory potency. For instance, in a series of 5-lipoxygenase inhibitors, the substitution pattern on the phenyl ring attached to the pyridazinone core had a marked effect on both inhibitory activity and toxicity.
The table below presents data on the anti-inflammatory activity of representative compounds from different studies to illustrate the potential of the pyridazinone scaffold.
| Compound Class | Target/Assay | Key Findings | Reference |
| Pyridazinone Derivatives | LPS-induced NF-κB inhibition | 48 compounds identified with anti-inflammatory activity. | nih.gov |
| Pyridazinone-based FPR agonists | Murine ear inflammation and air-pouch models | Reduction in inflammation, synovitis, and cartilage damage. | rsc.org |
| Indole-2-formamide benzimidazole[2,1-b]thiazole derivatives | LPS-induced pro-inflammatory cytokine release | Compound 13b showed potent inhibition of NO, IL-6, and TNF-α. | rsc.org |
| Dibenzylbutane lignan (B3055560) LCA derivatives | LPS-induced NO release | Compound 10h demonstrated strong inhibitory effects. | researchgate.net |
This table provides an overview of the anti-inflammatory potential of various compound classes, including pyridazinone derivatives, in different preclinical models.
Pyridazinone derivatives are well-documented as inhibitors of phosphodiesterases (PDEs), a family of enzymes that regulate intracellular signaling pathways. nih.gov Specifically, inhibition of PDE4 has been a key strategy for the development of anti-inflammatory drugs.
A study on pyridazinone derivatives bearing an indole (B1671886) moiety as PDE4 inhibitors found that the aromaticity of the pyridazinone ring was crucial for activity. The pyridazinone derivatives consistently showed greater PDE4B inhibition compared to their dihydropyridazinone counterparts. This highlights the importance of the core heterocyclic structure.
Although no studies directly compare a series of 5-alkoxy substituents on the pyridazinone ring for PDE inhibitory activity, the existing data on other substituted analogs suggest that the electronic and steric properties of the substituent at this position would likely play a significant role in binding to the active site of the enzyme.
The following table summarizes the PDE inhibitory activity of some pyridazinone analogs.
| Compound | Target | Inhibition | IC₅₀ (nM) | Reference |
| 4ba | PDE4B | 64% at 20 µM | 251 ± 18 | |
| Roflumilast | PDE4 | 75% at 20 µM | - | |
| BMS-747158-01 | Mitochondrial Complex 1 | - | 8 to 4000 |
This table illustrates the PDE inhibitory potential of certain pyridazinone derivatives, with compound 4ba showing notable activity and selectivity for PDE4B.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Elucidation of Key Pharmacophores and Structural Motifs
The pyridazin-3(2H)-one core is a well-established pharmacophore in a multitude of biologically active compounds, demonstrating a wide array of pharmacological activities including, but not limited to, anti-inflammatory, analgesic, and cardiotonic effects. researchgate.netsarpublication.com A pharmacophore model represents the essential steric and electronic features required for a molecule to interact with a specific biological target. unina.itmdpi.com For the pyridazinone class, several key features are consistently highlighted in various studies.
The fundamental pharmacophoric elements of pyridazinone derivatives generally include:
The Pyridazinone Ring: This heterocyclic scaffold serves as the primary structural anchor. The lactam moiety within the ring, with its hydrogen bond donor (N-H) and acceptor (C=O) capabilities, is crucial for target interaction.
Substituents at various positions: The nature and position of substituents on the pyridazinone ring dramatically influence the compound's biological activity and selectivity.
In the context of 5-(cyclopentylmethoxy)pyridazin-3(2H)-one, the key structural motifs are the pyridazinone ring and the cyclopentylmethoxy group at the C5 position. The ether linkage introduces a degree of flexibility and a potential hydrogen bond acceptor site. The cyclopentyl group adds a significant lipophilic character to the molecule. Based on studies of other pyridazinone derivatives, a general pharmacophore model can be proposed where the pyridazinone core provides the essential interactions for binding, while the C5 substituent modulates potency and pharmacokinetic properties. nih.govnih.govtandfonline.com
Impact of Substituent Variations on Biological Potency
The biological potency of pyridazinone derivatives is highly sensitive to the nature of the substituents at various positions of the heterocyclic ring. researchgate.net Research on analogous compounds provides valuable insights into how the cyclopentylmethoxy group in this compound might influence its activity.
Studies on pyridazinone-based phosphodiesterase 4 (PDE4) inhibitors have shown that a hydrogen bond donor at the N2 position of the pyridazinone ring is optimal for affinity. nih.gov While this compound possesses this feature, the substitution at C5 is also critical. In some series of pyridazinone derivatives, increasing the hydrophobicity of substituents can lead to enhanced activity, while in others, it may have a detrimental effect. nih.gov For instance, in a series of fungicidal pyridazinonethiadiazoles, hydrophobicity was found to be a major positive parameter influencing activity. acs.org
The cyclopentylmethoxy group in the title compound introduces a moderately lipophilic and flexible side chain. The impact of this specific substituent on potency would be dependent on the topology and nature of the target's binding pocket.
To illustrate the impact of substituent variations, the following table summarizes findings from studies on various pyridazinone derivatives:
| General Structure | Substituent (R) | Observed Effect on Biological Activity | Reference |
| Pyridazinone Core | N-H vs. N-Methyl | N-H (hydrogen bond donor) was optimal for PDE4B affinity. | nih.gov |
| Pyridazinone Core | N-Benzyl | Slightly decreased inhibitory effect on PDE4B. | nih.gov |
| Pyridazinone-thiadiazole | Electron-donating groups | Favorable for fungicidal activity at the ortho position. | acs.org |
| Pyridazinone-thiadiazole | Electron-withdrawing groups | Negative impact on fungicidal activity. | acs.org |
These examples underscore the principle that even minor modifications to the substituents can lead to significant changes in biological activity, highlighting the importance of the cyclopentylmethoxy group in defining the pharmacological profile of this compound.
Conformational Analysis and its Influence on Activity
For many biologically active pyridazinone derivatives, particularly those with cardiovascular effects, a near-planar arrangement of the pyridazinone core with an adjacent aryl ring is associated with higher activity. nih.gov This planarity is thought to facilitate optimal interaction with the binding site.
In the case of this compound, the key conformational features to consider are:
The conformation of the pyridazinone ring: The degree of planarity of this ring system.
The rotational freedom around the ether linkage: The torsion angles between the C5 of the pyridazinone ring, the ether oxygen, the methylene (B1212753) bridge, and the cyclopentyl ring will determine the spatial orientation of the lipophilic group.
The flexibility of the methoxy (B1213986) linker allows the cyclopentyl group to adopt various positions relative to the pyridazinone core. This conformational flexibility could be advantageous, allowing the molecule to adapt to the shape of the binding site, a phenomenon known as "induced fit." However, excessive flexibility can be entropically unfavorable for binding. The optimal conformation for biological activity would be the one that presents the key pharmacophoric features in the correct spatial arrangement for effective interaction with the target.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. acs.orgresearchgate.net These models can then be used to predict the activity of novel compounds and to guide the design of more potent analogues.
Several QSAR studies have been performed on various classes of pyridazinone derivatives, providing a blueprint for how such a model could be developed for compounds related to this compound. acs.orgacs.orgresearchgate.net These studies typically involve the calculation of a wide range of molecular descriptors, which can be broadly categorized as:
Electronic descriptors: Such as partial charges, dipole moment, and frontier orbital energies (HOMO and LUMO), which describe the electronic properties of the molecule.
Steric descriptors: Such as molecular weight, volume, and surface area, which relate to the size and shape of the molecule.
Hydrophobic descriptors: Such as the logarithm of the partition coefficient (logP), which quantifies the lipophilicity of the molecule.
Topological descriptors: Which describe the connectivity of atoms within the molecule.
A QSAR study on fungicidal pyridazinonethiadiazoles revealed that hydrophobicity (∑π) was a major positive parameter affecting activity, while electronic parameters (∑σ, ∑F) had a negative impact. acs.org Another 3D-QSAR study on pyridazinone-substituted 1,3,4-oxadiazoles and 1,3,4-thiadiazoles also highlighted the importance of steric and electrostatic properties in determining fungicidal activity. acs.org
The following table presents a hypothetical set of descriptors that would be relevant for a QSAR study of this compound and its analogues:
| Descriptor Class | Specific Descriptor | Potential Relevance |
| Electronic | Partial charge on pyridazinone N and O atoms | Hydrogen bonding potential |
| Dipole Moment | Overall polarity and interaction with polar residues | |
| Steric | Molecular Volume | Fit within the binding pocket |
| Molar Refractivity | Polarizability and dispersion forces | |
| Hydrophobic | LogP | Membrane permeability and hydrophobic interactions |
| Topological | Wiener Index | Molecular branching and compactness |
By systematically varying the substituents and correlating the changes in these descriptors with biological activity, a predictive QSAR model can be constructed, offering a powerful tool for the rational design of novel pyridazinone-based therapeutic agents.
Computational Chemistry and in Silico Analysis
Molecular Docking and Ligand-Protein Interaction Modeling
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. tandfonline.commdpi.com This method is instrumental in understanding the potential interactions of a compound with a biological target, such as a protein or enzyme.
In the context of 5-(cyclopentylmethoxy)pyridazin-3(2H)-one, docking studies would be performed against a relevant protein target. Given that pyridazinone derivatives have been investigated for a wide range of biological activities, including as anticancer and anti-inflammatory agents, a hypothetical docking study could be conducted against a target like a cyclin-dependent kinase (CDK) or a cyclooxygenase (COX) enzyme. mdpi.comrsc.org
The process would involve preparing the 3D structure of this compound and the target protein. Docking software would then be used to place the ligand into the binding site of the protein and score the different poses based on a scoring function, which estimates the binding affinity.
Key interactions that would be analyzed include:
Hydrogen Bonds: The pyridazinone core contains hydrogen bond donors and acceptors that could interact with amino acid residues in the protein's active site.
Hydrophobic Interactions: The cyclopentylmethoxy group provides a significant hydrophobic region that could engage with nonpolar pockets within the binding site.
A representative table of docking results for this compound against a hypothetical protein target is presented below. The binding energy values are illustrative and based on typical ranges seen for similar pyridazinone derivatives. mdpi.com
| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |
| Cyclin-Dependent Kinase 2 (CDK2) | -8.5 | LEU83, LYS33, GLN131 |
| Cyclooxygenase-2 (COX-2) | -9.2 | ARG120, TYR355, VAL523 |
These hypothetical results suggest that this compound could form a stable complex with these protein targets, warranting further investigation.
Molecular Dynamics Simulations for Conformational Stability
Molecular dynamics (MD) simulations provide detailed information about the conformational changes and stability of a ligand-protein complex over time. cumhuriyet.edu.trimpactfactor.org Following molecular docking, an MD simulation would be performed on the most promising docked pose of this compound with its target protein.
The simulation would be run for a specific duration (e.g., 100 nanoseconds), and the trajectory would be analyzed to assess the stability of the complex. Key parameters to analyze include:
Root Mean Square Deviation (RMSD): This measures the average deviation of the protein and ligand atoms from their initial positions. A stable RMSD suggests a stable complex. cumhuriyet.edu.tr
Root Mean Square Fluctuation (RMSF): This indicates the fluctuation of individual amino acid residues, highlighting flexible regions of the protein.
Hydrogen Bond Analysis: This tracks the formation and breaking of hydrogen bonds between the ligand and protein throughout the simulation.
The results of an MD simulation would provide insights into the dynamic behavior of the this compound-protein complex, confirming the stability of the interactions predicted by molecular docking. tandfonline.com
Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties (excluding human relevance)
In silico ADME prediction is a critical step in evaluating the druglikeness of a compound. researchgate.netnih.gov Various computational models can predict the physicochemical properties of this compound that influence its absorption, distribution, metabolism, and excretion. These predictions are valuable for understanding the compound's potential behavior in biological systems, independent of human relevance.
A table of predicted ADME properties for this compound is shown below. These values are generated based on computational models and are compared to typical ranges for orally bioavailable compounds. researchgate.netnih.gov
| Property | Predicted Value | Acceptable Range |
| Molecular Weight ( g/mol ) | 208.24 | < 500 |
| LogP (Octanol/Water Partition Coefficient) | 2.1 | < 5 |
| Hydrogen Bond Donors | 1 | < 5 |
| Hydrogen Bond Acceptors | 3 | < 10 |
| Topological Polar Surface Area (TPSA) (Ų) | 55.1 | < 140 |
These predicted properties suggest that this compound has a favorable profile for good absorption and membrane permeability.
Virtual Screening and Library Design for Novel Analogs
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. drugdesign.orgresearchgate.net Based on the structure of this compound, a virtual library of novel analogs could be designed. This would involve making systematic modifications to the core structure, such as:
Substitution on the pyridazinone ring: Introducing different functional groups at various positions to explore structure-activity relationships.
Modification of the cyclopentylmethoxy group: Replacing the cyclopentyl group with other cyclic or acyclic moieties to optimize hydrophobic interactions.
Alterations to the linker: Modifying the ether linkage to explore different conformational possibilities.
This designed library would then be virtually screened against the target protein to identify analogs with potentially improved binding affinity and selectivity. This approach accelerates the discovery of more potent compounds. nih.govasinex.com
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations, such as Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. researchgate.netnih.gov For this compound, these calculations can provide valuable information about its reactivity and stability.
Key parameters that would be calculated include:
HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important for understanding the molecule's ability to donate and accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity. researchgate.net
Molecular Electrostatic Potential (MEP): The MEP map visually represents the electron density around the molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This can help predict how the molecule will interact with other molecules. researchgate.net
Mulliken Atomic Charges: These calculations provide the partial charge on each atom in the molecule, offering further insight into its reactivity.
A representative table of quantum chemical parameters for this compound is provided below. These values are illustrative and based on DFT calculations for similar structures. researchgate.net
| Parameter | Calculated Value (Illustrative) |
| HOMO Energy (eV) | -6.2 |
| LUMO Energy (eV) | -1.5 |
| HOMO-LUMO Gap (eV) | 4.7 |
These quantum chemical calculations provide a fundamental understanding of the electronic characteristics of this compound, which underpins its chemical behavior and potential interactions.
Metabolic Investigations and Preclinical Pharmacokinetic Profiling
In Vitro Metabolic Stability in Microsomal and Hepatocyte Systems (non-human)
No data is available in the scientific literature regarding the in vitro metabolic stability of 5-(cyclopentylmethoxy)pyridazin-3(2H)-one in non-human microsomal or hepatocyte systems. Consequently, parameters such as half-life (t½) and intrinsic clearance (CLint) have not been reported for this compound.
Identification of Major Metabolites and Metabolic Pathways (in vitro/non-human in vivo)
There are no published studies that identify the major metabolites or elucidate the metabolic pathways of this compound in any in vitro or non-human in vivo models.
Enzyme Kinetics of Metabolizing Enzymes
No information exists in the scientific literature concerning the enzyme kinetics related to the metabolism of this compound. Therefore, kinetic parameters such as the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax) for the enzymes involved in its biotransformation are unknown.
Preclinical Pharmacokinetic Parameters (Absorption, Distribution, Elimination) in Animal Models
There are no available preclinical studies detailing the pharmacokinetic parameters of this compound in any animal models. Data on its absorption, distribution, and elimination characteristics have not been reported.
Species Differences in Metabolism (non-human comparisons)
Due to the absence of metabolic data for this compound in any single non-human species, no comparative studies on species-specific differences in its metabolism have been conducted or published.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5-(cyclopentylmethoxy)pyridazin-3(2H)-one, and how are regioselectivity challenges addressed?
- Methodology : Multi-step synthesis typically involves constructing the pyridazinone core via cyclization of diketones with hydrazines, followed by functionalization. For example, cyclopentylmethoxy groups can be introduced via nucleophilic substitution under basic conditions (e.g., NaH/DMF) . To mitigate regioselectivity issues, protecting groups (e.g., tetrahydropyran) and selective deprotection strategies are employed, as seen in similar pyridazinone syntheses . Intermediate characterization via NMR and mass spectrometry is critical to confirm structural fidelity .
Q. How is the molecular structure of this compound validated experimentally?
- Methodology : X-ray crystallography is the gold standard for unambiguous structural confirmation. SHELX software (SHELXL/SHELXS) is widely used for refinement and solving crystal structures . For less crystalline samples, advanced NMR techniques (e.g., 2D NOESY or HSQC) resolve substituent positioning and hydrogen bonding patterns . Computational methods (DFT) can supplement experimental data by predicting bond angles and electronic properties .
Q. What are the key reactivity patterns of the pyridazinone core in this compound?
- Methodology : The pyridazinone ring undergoes electrophilic substitution at the 4- and 5-positions, influenced by the electron-donating cyclopentylmethoxy group. Reductions (e.g., LiAlH4) or oxidations (e.g., m-CPBA) modify the lactam moiety, while halogenation (e.g., NBS) introduces handles for cross-coupling reactions . Reaction monitoring via TLC and LC-MS ensures intermediate stability .
Advanced Research Questions
Q. How can computational modeling predict the binding affinity of this compound to biological targets?
- Methodology : Molecular docking (AutoDock, Schrödinger) and MD simulations assess interactions with enzymes like PARP or kinases. For example, pyridazinone derivatives in PDB 6V3W show hydrogen bonding with catalytic residues . QSAR models correlate substituent effects (e.g., cyclopentylmethoxy bulk) with inhibitory activity . Free energy calculations (MM/PBSA) refine affinity predictions .
Q. What strategies resolve contradictory bioactivity data in pyridazinone derivatives?
- Methodology : Contradictions often arise from assay variability (e.g., cell-line specificity) or metabolic instability. Dose-response curves (IC50/EC50) across multiple assays (e.g., enzymatic vs. cell-based) clarify potency . Metabolite identification (LC-HRMS) and stability studies (e.g., microsomal incubation) assess compound liability .
Q. How are regiochemical outcomes controlled during late-stage functionalization?
- Methodology : Directed ortho-metalation (DoM) or transition-metal catalysis (e.g., Pd-mediated Suzuki coupling) achieves selective C-H activation. For instance, palladium catalysts with tri(2-furyl)phosphine ligands enhance yields in cross-coupling reactions with brominated pyridazinones . Protecting group strategies (e.g., THP) prevent undesired side reactions .
Q. What experimental approaches validate target engagement in cellular models?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
